pKa Comparison: 5-Pyrimidinyloxy Exhibits Distinct Acid-Base Profile
5-Pyrimidinyloxy displays a predicted pKa of 6.60 ± 0.10, which is significantly different from the acid dissociation constants of its 2- and 4-hydroxy isomers [1]. The 2-hydroxy isomer has pK1 = 2.24 and pK2 = 9.17, while the 4-hydroxy isomer has pK1 = 1.85 and pK2 = 8.59 [2]. This positions 5-Pyrimidinyloxy with a pKa closer to physiological pH (7.4), influencing its ionization state in biological environments.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 6.60 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Hydroxypyrimidine: pK1=2.24, pK2=9.17; 4-Hydroxypyrimidine: pK1=1.85, pK2=8.59 |
| Quantified Difference | ΔpKa > 1 unit vs. nearest isomer pKa values |
| Conditions | Predicted values at 25°C; experimental data from NIST for comparators |
Why This Matters
A pKa difference of >1 unit alters the ionization fraction at physiological pH by >90%, directly impacting solubility, permeability, and target binding.
- [1] ChemicalBook. 5-Hydroxypyrimidine (CAS 26456-59-7). View Source
- [2] ChemicalBook. 2-Hydroxypyrimidine (CAS 557-01-7); 4-Hydroxypyrimidine (CAS 51953-17-4). View Source
